molecular formula C12H13NO B8458880 7-Methoxy-2,6-dimethylquinoline

7-Methoxy-2,6-dimethylquinoline

Cat. No.: B8458880
M. Wt: 187.24 g/mol
InChI Key: PBZXVJVQGSXGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-2,6-dimethylquinoline is a quinoline derivative characterized by a methoxy (-OCH₃) substituent at the 7-position and methyl (-CH₃) groups at the 2- and 6-positions of the quinoline core. Quinoline derivatives are heterocyclic aromatic compounds with a nitrogen atom at the 1-position of a fused benzene-pyridine ring system. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, anticancer, and fluorescence properties.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

7-methoxy-2,6-dimethylquinoline

InChI

InChI=1S/C12H13NO/c1-8-6-10-5-4-9(2)13-11(10)7-12(8)14-3/h4-7H,1-3H3

InChI Key

PBZXVJVQGSXGRA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C(=C2)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 7-Methoxy-2,6-dimethylquinoline and related compounds:

Compound Core Structure Substituents Key Properties Reported Bioactivity/Applications References
7-Methoxy-2,6-dimethylquinoline Quinoline 7-OCH₃, 2-CH₃, 6-CH₃ Expected moderate lipophilicity due to methyl groups; fluorescence potential. Limited data; inferred antimicrobial/anticancer potential. N/A
7-Methoxy-2,6-dimethyl-isoquinoline-3,5,8-trione Isoquinoline trione 7-OCH₃, 2-CH₃, 6-CH₃, 3,5,8-ketones High polarity (due to ketones); synthetic utility in organic chemistry. Alkaloid (Mimosamycin); potential antimicrobial activity.
7-Methoxy-2,3,6-trimethylchromone Chromone 7-OCH₃, 2,3,6-CH₃ Moderate cytotoxicity; chromone backbone enhances reactivity. Cytotoxic against A-549, Hela, and PANC-28 cell lines.
7-Methoxy-3-phenyl-4-methylcoumarin Coumarin 7-OCH₃, 3-C₆H₅, 4-CH₃ High melting point (165°C); photochemical applications. Used in spiropyran synthesis for light-sensitive materials.

Structural and Functional Insights

Core Structure Differences: Quinoline vs. Isoquinoline: The nitrogen atom in quinoline is at the 1-position, whereas in isoquinoline derivatives (e.g., Mimosamycin), it is at the 2-position. This alters electronic distribution, solubility, and biological interactions . Chromones and Coumarins: These lack nitrogen but contain oxygen-based heterocycles. Chromones (benzopyrones) and coumarins are associated with photochemical reactivity and cytotoxicity .

However, the trione functional groups in Mimosamycin increase polarity, limiting its bioavailability compared to 7-Methoxy-2,6-dimethylquinoline .

Biological Activity: Chromone derivatives (e.g., 7-Methoxy-2,3,6-trimethylchromone) exhibit cytotoxic activity against cancer cell lines, suggesting that quinoline analogs with similar substituents may share this trait .

Synthetic Relevance: Isoquinoline triones like Mimosamycin are valuable intermediates in alkaloid synthesis, while quinoline derivatives are often optimized for drug discovery due to their structural versatility .

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